molecular formula C9H19NO4 B2404047 tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate CAS No. 99216-67-8

tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate

Cat. No.: B2404047
CAS No.: 99216-67-8
M. Wt: 205.254
InChI Key: ZRYCVLSBSJEPCJ-RNFRBKRXSA-N
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Description

This compound is likely to be an organic molecule given the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The “tert-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with the formula -C(CH3)3. The “(2R,3R)-1,3-dihydroxybutan-2-yl” part suggests that it contains a butane backbone with hydroxyl (-OH) groups at the 1st and 3rd positions .


Chemical Reactions Analysis

The compound, like other carbamates, might undergo hydrolysis under acidic or basic conditions to yield alcohol and an isocyanate, which can further hydrolyze to an amine and carbon dioxide .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density would depend on the exact structure of the compound .

Scientific Research Applications

Synthesis of Natural Products and Pharmaceuticals

  • Natural Product Jaspine B Synthesis : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is a key intermediate in synthesizing jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. This synthesis involves multiple steps starting from L-Serine (Tang et al., 2014).
  • Protected β-d-2-deoxyribosylamine Analogues : This compound serves as an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in nucleotide analog synthesis (Ober et al., 2004).

Material Science and Polymer Chemistry

  • Copolymer Synthesis for Biocompatible Materials : (S)-3,4-Dihydroxybutyric acid, a derivative, is used in producing biocompatible polymers via copolymerization with carbon dioxide, highlighting its application in environmentally friendly polymer chemistry (Tsai et al., 2016).

Molecular and Crystal Structure Studies

  • Crystal Structure Investigations : The compound has been studied for its molecular and crystal structures, providing insights into its properties in solid-state chemistry. This includes studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate (Baillargeon et al., 2017).

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The mode of action of N-boc-l-threoninol is not directly stated in the available resources. The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern. This reactivity is utilized in various chemical transformations .

Biochemical Pathways

The tert-butyl group, a component of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

Safety and Hazards

The safety and hazards would depend on the exact nature of the compound. Generally, handling guidelines for similar organic compounds recommend avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Future Directions

The future directions would depend on the applications of the compound. It could be explored for potential uses in various fields like pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYCVLSBSJEPCJ-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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